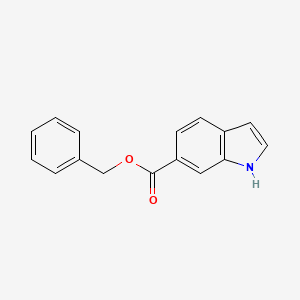
benzyl 1H-indole-6-carboxylate
Vue d'ensemble
Description
Benzyl 1H-indole-6-carboxylate is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Inhibition of Cholinesterases
Benzyl substituted amides of 1H-indole-5-carboxylic acid have been synthesized and evaluated for their potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds displayed moderate potency, with one derivative showing weak, non-selective inhibitory activity (Jakubowska et al., 2012).
2. Synthesis of Hydroxyindole Carboxylic Acids
The synthesis process for hydroxyindole-3-carboxylic acids, starting from corresponding benzyloxyindoles, has been established. This process involves the conversion of benzyloxyindoles to their 1- and 3-carbethoxy derivatives and subsequent alkaline hydrolysis and debenzylation (Marchelli, Hutzinger, & Heacock, 1969).
3. Synthesis of Ellipticine Derivatives
1-Benzylindole-2,3-dicarboxylic anhydride has been utilized in the synthesis of 3-methoxyellipticine and ellipticine, important in cancer research. This involves a reaction with 2,4,6-trimethoxypyridine and selective demethylation (Miki et al., 2005).
4. Carboxylation with CO2
Lewis acid-mediated carboxylation of arenes with CO2 has been applied to 1-substituted indoles, using dialkylaluminum chlorides. This technique yields indole-3-carboxylic acids and demonstrates the potential for carboxylation in organic synthesis (Nemoto et al., 2009).
5. Inhibitory Activities Against Pyricularia Oryzae
Furfuryl 6-benzyloxy-1H-indole-2-carboxylate derivatives have been synthesized and shown to have significant inhibitory activities against Pyricularia oryzae, a plant pathogen. This research could have implications for agricultural disease management (Ren, 2007).
6. Synthesis of 3-Amino-1H-Indole-2-Carboxylates
A new methodology for synthesizing 3-amino-1H-indole-2-carboxylates has been developed. This process, which involves the transformation of 2-aminobenzonitriles, demonstrates good functional group tolerance and could have applications in the synthesis of complex organic compounds (Harjani et al., 2014).
Propriétés
IUPAC Name |
benzyl 1H-indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19-11-12-4-2-1-3-5-12)14-7-6-13-8-9-17-15(13)10-14/h1-10,17H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZPVAGIGKHOSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

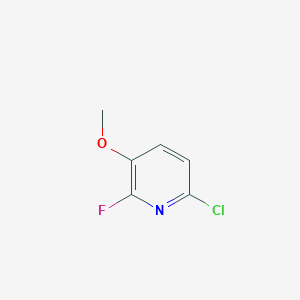
![Ethyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B8251504.png)
![Ethyl 1-[cyano-(4-fluorophenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B8251512.png)
![Ethyl 1-[cyano-(3-methylphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B8251518.png)

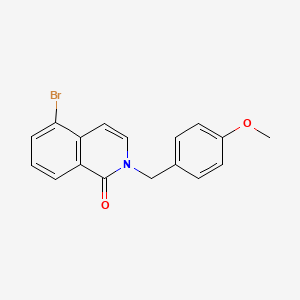
![Tert-butyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8251539.png)
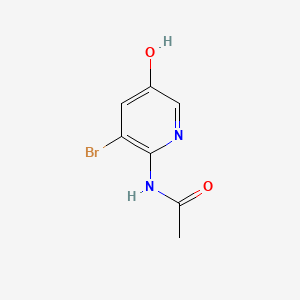
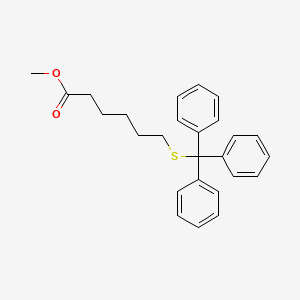
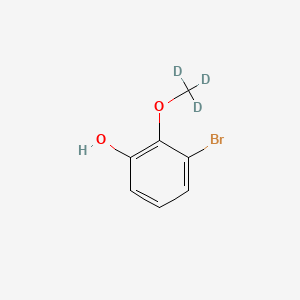
![2-(2-hydroxyethyl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B8251565.png)
![5-[(4-Methoxyphenyl)methoxy]-2-nitrobenzamide](/img/structure/B8251572.png)
![3-Benzyl-6-methoxyimidazo[4,5-b]pyridine](/img/structure/B8251583.png)
![[4-[4,6-Bis(1-benzoylpiperidin-4-yl)-1,3,5-trioxan-2-yl]piperidin-1-yl]-phenylmethanone](/img/structure/B8251590.png)